N,N-dibenzyl-2-nitrobenzenesulfonamide
Description
N,N-Dibenzyl-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 2-position of the benzene ring and two benzyl substituents on the sulfonamide nitrogen. This compound is of interest in organic synthesis and medicinal chemistry due to its electron-withdrawing nitro group, which enhances electrophilicity, and the bulky dibenzyl groups, which influence steric effects and solubility.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H18N2O4S/c23-22(24)19-13-7-8-14-20(19)27(25,26)21(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
SOLJYTHVUUYNQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dibenzyl-4-methylbenzenesulfonamide
- Structural Differences : The nitro group in the target compound is replaced by a methyl group at the 4-position of the benzene ring.
- Key Properties: The methyl group is electron-donating, reducing the sulfonamide's electrophilicity compared to the nitro analogue. This likely results in lower reactivity in reactions requiring electron-deficient aromatic systems.
- Applications : Primarily studied for its crystallographic properties rather than synthetic utility.
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
- Structural Differences : A single 4-methoxybenzyl group replaces one benzyl group, and a methoxy substituent is introduced on the benzyl ring.
- The nitro group retains electrophilic character, but the reduced steric bulk compared to dibenzyl derivatives may enhance solubility in polar solvents.
N,N-Dichloro-2-nitrobenzenesulfonamide
- Structural Differences : Chlorine atoms replace the benzyl groups on the sulfonamide nitrogen.
- Key Properties : The dichloro substitution creates a highly electrophilic nitrogen center, enabling metal-free diamination of α,β-unsaturated ketones. This contrasts with the dibenzyl analogue, where steric hindrance from benzyl groups limits such reactivity. The nitro group stabilizes the sulfonamide via resonance, enhancing its stability in oxidative conditions .
- Applications : Used as an electrophilic nitrogen source in cyclization reactions to synthesize imidazoline derivatives.
N-(2-Methylphenyl)-2-nitrobenzenesulfonamide
- Structural Differences : A 2-methylphenyl group is attached to the sulfonamide nitrogen instead of benzyl groups.
- The nitro group’s electron-withdrawing effect remains dominant, but the smaller substituent may improve crystallinity compared to dibenzyl derivatives.
- Applications : Structural studies focus on crystallographic packing rather than functional applications .
2-Azido-N-benzylbenzenesulfonamide
- Structural Differences : An azide group replaces the nitro group at the 2-position, and a single benzyl group is attached to the nitrogen.
- Key Properties : The azide group introduces click chemistry compatibility, enabling applications in bioconjugation. The absence of a nitro group reduces electrophilicity but increases versatility in modular synthesis.
- Applications : Used in high-yield synthetic routes for triazole derivatives via Huisgen cycloaddition .
Comparative Data Table
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